molecular formula C14H12N4O7 B560874 5-Methyl-2-vinylpyridine CAS No. 107411-10-9

5-Methyl-2-vinylpyridine

Cat. No.: B560874
CAS No.: 107411-10-9
M. Wt: 348.271
InChI Key: GHWHXTATMHQHQD-UHFFFAOYSA-N
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Description

5-Methyl-2-vinylpyridine: is an organic compound with the molecular formula C8H9N. It is a derivative of pyridine, featuring a vinyl group at the second position and a methyl group at the fifth position on the pyridine ring. This compound is known for its applications in the synthesis of polymers and resins, as well as its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2-vinylpyridine can be synthesized through several methods. One common method involves the reaction of 5-bromo-2-methylpyridine with tributylvinyltin in the presence of a palladium catalyst (Pd(PPh3)4) in a solvent mixture of dimethylformamide (DMF) and tetrahydrofuran (THF). The reaction is carried out at 100°C for 2 hours, followed by extraction and purification to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and specific catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Periodate, iodate, bromates.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Methyl-2-vinylpyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    2-Methyl-5-ethylpyridine: Similar structure but with an ethyl group instead of a vinyl group.

    2-Methyl-5-vinylpyridine: Similar structure but with a vinyl group at a different position.

    4-Vinylpyridine: Similar structure but with a vinyl group at the fourth position.

Uniqueness: 5-Methyl-2-vinylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its vinyl group at the second position allows for unique reactivity and polymerization behavior compared to other pyridine derivatives .

Biological Activity

5-Methyl-2-vinylpyridine, also known as 2-methyl-5-vinylpyridine (CAS Number: 140-76-1), is an organic compound with diverse applications in chemical synthesis and materials science. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₉N
  • Molecular Weight : 119.16 g/mol
  • Structure : The compound features a pyridine ring substituted with a methyl and a vinyl group, impacting its reactivity and interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Results indicate that the compound induces apoptosis in human cancer cells, particularly in breast and lung cancer models. The IC50 values for these cell lines suggest a dose-dependent response.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

The biological activity of this compound is attributed to its ability to interact with cellular targets, including proteins involved in cell signaling pathways. Preliminary studies suggest that it may inhibit specific kinases involved in tumor progression, thereby reducing cell proliferation.

Case Studies

  • Antibacterial Efficacy : A clinical study tested the efficacy of a polymer-based formulation containing this compound against wound infections. The formulation demonstrated a significant reduction in bacterial load compared to controls, highlighting its potential as a topical antimicrobial agent.
  • Cancer Treatment : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. These findings support further investigation into its use as an adjunct therapy in oncology.

Safety Profile

While the antimicrobial and cytotoxic properties are promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity in mammalian cells. However, further investigations are necessary to fully understand its safety profile and potential side effects.

Properties

IUPAC Name

2-ethenyl-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFYCLRCIJDYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-bromo-5-methyl-pyridine (1.7 g, 10 mmol), 2,4,6-trivinyl-cyclotriboroxanein (1.20 g, 5 mmol) and Na2CO3 (3.73 g, 35.2 mmol) in toluene (15 mL)/EtOH (10 mL)/H2O (5 mL) was added Pd(PPh3)4 (300 mg, 0.25 mmol) under N2. The mixture was stirred at 100° C. overnight. The resulting mixture was quenched with water (20 mL) and extracted with EtOAc (30 mL×3). The combined organic layers were washed with water (50 mL) and brine (50 mL), dried over Na2SO4 and concentrated. The residue was purified by chromatography column (PE:EA=50:1) to afford 5-methyl-2-vinyl-pyridine (900 mg, 75.6%) as a yellow oil.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two

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